molecular formula C13H18N2 B8809312 Cinnamylpiperazine

Cinnamylpiperazine

Cat. No. B8809312
M. Wt: 202.30 g/mol
InChI Key: WGEIOMTZIIOUMA-UHFFFAOYSA-N
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Patent
US04001223

Procedure details

Absolute piperazine (217 g, 2.5 moles) was dissolved in 1 liter of isopropanol and 72.6 g of cinnamyl chloride (0.5 moles) were added dropwise gradually at room temperature without mixing. After the completion of dropwise addition, it was heated at 70° C for 3 hrs. with mixing. After the solvent was distilled away, the reaction mixture was dissolved in 500 ml of chloroform and then washed with sodium hydroxide and water. Subsequently, it was dried over potassium carbonate and then was filtered. Chloroform was distilled away in vacuo. By Subliming the mixture obtained, piperazine was removed and then the residues were distiled to obtain N-cinnamyl piperazine. The product was crystallized and then was recrystallized from n-hexane. Boiling point of the product was 162°-165° C (4 mmHg). Melting point was 31°-33° C and the yield was 56%.
Quantity
217 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
72.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[CH2:7](Cl)[CH:8]=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C(O)(C)C>[CH2:7]([N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1)[CH:8]=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
217 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
72.6 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
without mixing
ADDITION
Type
ADDITION
Details
After the completion of dropwise addition, it
ADDITION
Type
ADDITION
Details
with mixing
DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled away
DISSOLUTION
Type
DISSOLUTION
Details
the reaction mixture was dissolved in 500 ml of chloroform
WASH
Type
WASH
Details
washed with sodium hydroxide and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Subsequently, it was dried over potassium carbonate
FILTRATION
Type
FILTRATION
Details
was filtered
DISTILLATION
Type
DISTILLATION
Details
Chloroform was distilled away in vacuo
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
piperazine was removed
CUSTOM
Type
CUSTOM
Details
the residues were distiled

Outcomes

Product
Name
Type
product
Smiles
C(C=CC1=CC=CC=C1)N1CCNCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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